molecular formula C8H5B B1266612 (Bromoethynyl)benzene CAS No. 932-87-6

(Bromoethynyl)benzene

Cat. No. B1266612
CAS RN: 932-87-6
M. Wt: 181.03 g/mol
InChI Key: BPVHWNVBBDHIQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (Bromoethynyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, involves reactions like the Wittig-Horner reaction, starting from benzophenone and proceeding through a nucleophilic reaction involving 1-bromo-4-bromomethyl-benzene and trimethyl phosphite, highlighting the versatility of bromo-substituted benzene compounds in organic synthesis (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods reveal the steric configurations and electronic properties of the molecules, such as hindered intermolecular packing and fluorescence properties, providing insights into the molecular geometry and electronic distribution that influence the compound's reactivity and physical properties (Liang Zuo-qi, 2015).

Chemical Reactions and Properties

This compound and its derivatives undergo a variety of chemical reactions, including bromination, Diels-Alder reactions, and C-H activation, demonstrating their reactivity towards different chemical agents. These reactions facilitate the introduction of additional functional groups, further diversifying the chemical structure and potential applications of the compound (Christian Reus et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are closely related to their molecular structure. The presence of bromo and ethynyl groups affects the compound's polarity, intermolecular interactions, and phase behavior, which are crucial for its application in various chemical processes and material science (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of this compound, are influenced by the electronic effects of the bromo and ethynyl substituents. These groups can activate the benzene ring towards nucleophilic or electrophilic substitution, participate in cross-coupling reactions, and affect the compound's overall reactivity pattern (Christian Reus et al., 2012).

Scientific Research Applications

Organometallic Chemistry

Environmental Research

  • In environmental research, it's been used to study the performance of enhanced in-situ bioremediation strategies at BTEX-contaminated sites (Gödeke, S. et al., 2006) (Gödeke, S., Richnow, H., Weiss, H., Fischer, A., Vogt, C., Borsdorf, H., & Schirmer, M., 2006).

Nanoparticle Research

Organic Synthesis

  • In organic synthesis, this compound is a reactant in the cross-coupling reaction with Grignard reagents, as explored by Li, Q., Ding, Y., & Yang, X.-J. in 2014 (Li, Q., Ding, Y., & Yang, X.-J., 2014).

Safety and Hazards

The safety data sheet for (Bromoethynyl)benzene indicates that it is harmful if inhaled and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes or skin, or if swallowed, medical attention should be sought immediately .

properties

IUPAC Name

2-bromoethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHWNVBBDHIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239328
Record name Benzene, (bromoethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932-87-6
Record name Benzene, (bromoethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromoethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromoethynyl)benzene
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Synthesis routes and methods I

Procedure details

To a solution of sodium hypobromite [prepared by slow addition of bromine (11 ml) to 10M sodium hydroxide solution (50 ml) and crushed ice (100 g)] was added a solution of phenylacetylene (20.4 g, 19.97 mmol) in THF (10 ml). The two phase mixture was stirred vigorously for 5 hours. Saturated aq. ammonium chloride was added and the mixture was extracted with diethyl ether (3×30 ml). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure to provide 1-bromo-2-phenyl-acetylene (36.2 g, 99%) as a yellow oil. 1H-NMR; δ (CDCl3), 7.50 (m). IR: Vmax (neat) 2200 cm-1.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 10 mL round-bottom flask, 1.02 g of phenylacetylene (10 mmol), 2.1 g bromotrichloromethane (10.5 mmol) and 100 mg of tetra-n-butylammonium fluoride trihydrate (0.316 mmol) were stirred at 24° C. for 15 min. The temperature of the mixture rose to 33° C. in the course of the process. Analysis of the resulting mixture showed that it contained 1.72 g of 1-bromo-2-phenylacetylene (95% yield) and 0.05 g of the unconverted phenylacetylene.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (31.4 g) in water (160 ml) was cooled to 6° C. and bromine (18 ml) was added dropwise, the temperature being kept below 20° C. Phenylacetylene (20 g) in dimethoxethylene (80 ml) was added over 15 minutes and the mixture was stirred at room temperature for 5 hours. Water (200 ml) was added, and the mixture was extracted with ether (4×60 ml), dried (MgSO4) and the solvents removed at room temperature to yield phenylbromoacetylene.
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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